N-(3-chlorophenyl)-2-[(8-methyl-5H-pyrimido[5,4-b]indol-4-yl)thio]acetamide
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Overview
Description
N-(3-chlorophenyl)-2-[(8-methyl-5H-pyrimido[5,4-b]indol-4-yl)thio]acetamide is a complex organic compound that features a unique structure combining a chlorophenyl group, a pyrimidoindole core, and a thioacetamide linkage. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-2-[(8-methyl-5H-pyrimido[5,4-b]indol-4-yl)thio]acetamide typically involves multiple steps, starting with the preparation of the pyrimidoindole core. This core can be synthesized through a series of cyclization reactions involving appropriate precursors. The chlorophenyl group is then introduced via a substitution reaction, followed by the formation of the thioacetamide linkage through a thiolation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, including the use of efficient catalysts and reaction conditions to maximize yield and minimize by-products. The process would also involve purification steps such as recrystallization or chromatography to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-2-[(8-methyl-5H-pyrimido[5,4-b]indol-4-yl)thio]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(3-chlorophenyl)-2-[(8-methyl-5H-pyrimido[5,4-b]indol-4-yl)thio]acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: It may serve as a lead compound for developing new pharmaceuticals.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2-[(8-methyl-5H-pyrimido[5,4-b]indol-4-yl)thio]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Butoxypropyl)-8-chloro-5H-pyrimido[5,4-b]indol-4-amine
- Methyl N-(3-chlorophenyl)-N-hydroxycarbamate
Uniqueness
N-(3-chlorophenyl)-2-[(8-methyl-5H-pyrimido[5,4-b]indol-4-yl)thio]acetamide is unique due to its specific combination of functional groups and its potential for diverse biological activities. Compared to similar compounds, it may offer distinct advantages in terms of potency, selectivity, or stability.
Properties
Molecular Formula |
C19H13ClN6O3S2 |
---|---|
Molecular Weight |
472.9 g/mol |
IUPAC Name |
5-(3-chloro-4-methoxyphenyl)-6-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methylsulfanyl]-1H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C19H13ClN6O3S2/c1-28-13-5-4-10(7-12(13)20)26-18(27)11-8-21-24-16(11)23-19(26)31-9-15-22-17(25-29-15)14-3-2-6-30-14/h2-8H,9H2,1H3,(H,21,24) |
InChI Key |
IPWAQMFKFBBHKQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=O)C3=C(NN=C3)N=C2SCC4=NC(=NO4)C5=CC=CS5)Cl |
Origin of Product |
United States |
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